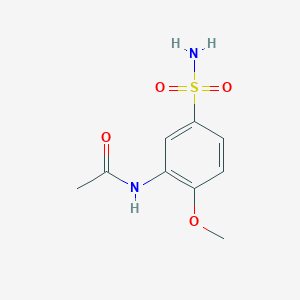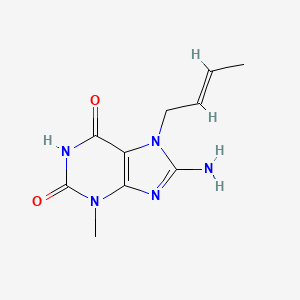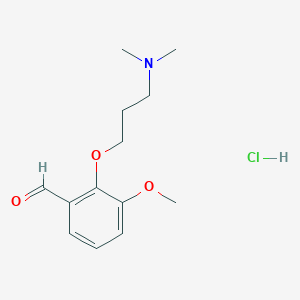
1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
Descripción general
Descripción
1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene), also known as Bis [3,5-dibromo-4- (2,3-dibromopropoxy)phenyl] sulfone, is a chemical compound with the molecular formula C18H14Br8O4S .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C18H14Br8O4S and a molecular weight of 965.6 . The stereochemistry is mixed, with 0 defined stereocenters and 0 E/Z centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C18H14Br8O4S and a molecular weight of 965.6 . Additional details about its physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
C18H14Br8O4S C_{18}H_{14}Br_{8}O_{4}S C18H14Br8O4S
, is a brominated flame retardant known for its high degree of bromination. Below is a comprehensive analysis of its scientific research applications across various fields:Flame Retardancy in Polymers
Octabromobisphenol-S: is primarily used as a flame retardant in various polymers. It is especially effective in polypropylene (PP), polyethylene (PE), polystyrene (PS), and ABS resin rubber. The high bromine content allows it to be an excellent additive for enhancing fire resistance in these materials .
Thermal and UV Stability
Due to its outstanding thermal and UV stability, Octabromobisphenol-S is suitable for applications that require exposure to high temperatures or UV radiation. This makes it valuable for outdoor products and electronic industry components that must withstand harsh environmental conditions .
Non-Blooming Properties
The compound’s non-blooming characteristic ensures that it does not migrate to the surface of the material over time. This property is crucial for maintaining the aesthetic and functional integrity of the final product, particularly in consumer electronics and household appliances .
Wet Electrical Properties
Octabromobisphenol-S: exhibits excellent wet electrical properties, making it an ideal choice for applications where electrical conductivity is required in moist or wet conditions. This is particularly relevant in the automotive and marine industries .
High Molecular Material Applications
Its compatibility with high molecular materials means that Octabromobisphenol-S can be used in advanced engineering plastics and composites. These materials are often utilized in aerospace, military, and high-performance automotive sectors .
Electronic Industry
In the electronic industry, Octabromobisphenol-S is used to enhance the flame retardancy of circuit boards and other electronic components. Its effectiveness in preventing the spread of fire is critical for ensuring the safety and reliability of electronic devices .
Intelligent Food Packaging
Emerging applications of Octabromobisphenol-S include its use in intelligent food packaging. It can be incorporated into packaging materials to provide fire resistance, which is particularly important for goods transported over long distances or stored for extended periods .
Sensor and Biosensor Development
The compound’s properties are being explored in the development of sensors and biosensors. These devices can be used for detecting contaminants in food, monitoring environmental conditions, or even in medical diagnostics to detect biomarkers of diseases .
Mecanismo De Acción
Target of Action
Octabromobisphenol-S, also known as 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene), is primarily used as a flame retardant . Its primary targets are various types of plastics, including PP, PE, PS, and ABS resin rubber . These materials are widely used in the electronic industry and other high molecular material applications .
Mode of Action
Octabromobisphenol-S acts by imparting flame-retardant properties to the materials it is applied to . . This suggests that it may function by increasing the material’s resistance to heat and UV radiation, thereby reducing its flammability.
Biochemical Pathways
Its role in enhancing thermal and uv stability suggests it may interact with pathways related to heat and light response in these materials .
Pharmacokinetics
It has a melting point of 115-120°C and a predicted boiling point of 785.0±60.0 °C . It is slightly soluble in DMSO and ethyl acetate when heated . These properties may influence its distribution and stability in the materials it is applied to.
Result of Action
The primary result of Octabromobisphenol-S’s action is the imparting of flame-retardant properties to the materials it is applied to . This results in materials that are less flammable and more resistant to heat and UV radiation, thereby increasing their safety and durability .
Action Environment
The efficacy and stability of Octabromobisphenol-S can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution in the materials it is applied to . Additionally, its thermal stability means it can retain its flame-retardant properties even under high heat conditions . As it is hygroscopic , moisture in the environment could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZVMVIHYSYLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044942 | |
| Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |
CAS RN |
42757-55-1 | |
| Record name | Tetrabromobisphenol S bis(2,3-dibromopropyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42757-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042757551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7T33ZVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)


![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)
